2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione
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Overview
Description
2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a cyclohexane ring substituted with a dimethylamino group and a furan ring
Preparation Methods
The synthesis of 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal in dry xylene. The reaction mixture is refluxed for 2 hours, then cooled, and the resulting solid is recrystallized from ethanol . The yield of this reaction is approximately 71%, and the melting point of the product is 94°C .
Chemical Reactions Analysis
2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione involves its ability to form complexes with metal ions. This interaction can inhibit the activity of enzymes that require metal ions as cofactors. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((Dimethylamino)methylene)-5-(furan-2-yl)cyclohexane-1,3-dione include:
2-[(Dimethylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione: This compound has a similar structure but lacks the furan ring, which affects its reactivity and applications.
2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione: This compound has a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-(furan-2-yl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(2)8-10-11(15)6-9(7-12(10)16)13-4-3-5-17-13/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAWQZXTDKUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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